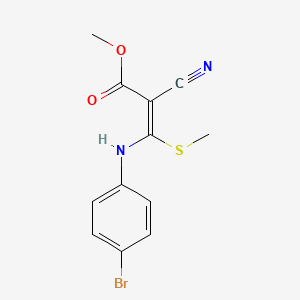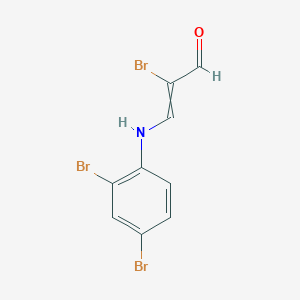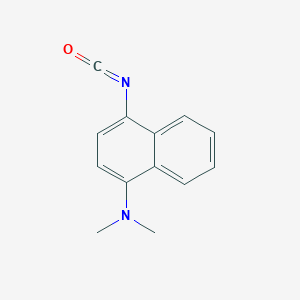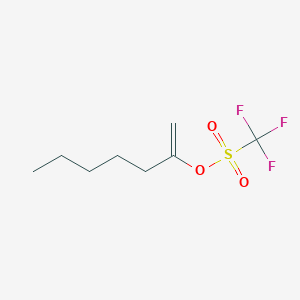
methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bromoaniline moiety, a cyano group, and a methylsulfanyl group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate typically involves multiple steps. One common method starts with the bromination of aniline to produce 4-bromoaniline . This intermediate is then reacted with other reagents to introduce the cyano and methylsulfanyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromoaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, while the cyano and methylsulfanyl groups can modulate its reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(4-bromoanilino)-4-oxobutanoate
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate
Uniqueness
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyano and methylsulfanyl groups, in particular, distinguishes it from other similar compounds and enhances its versatility in chemical synthesis and research applications.
特性
CAS番号 |
101662-06-0 |
|---|---|
分子式 |
C12H11BrN2O2S |
分子量 |
327.20 g/mol |
IUPAC名 |
methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12(16)10(7-14)11(18-2)15-9-5-3-8(13)4-6-9/h3-6,15H,1-2H3/b11-10+ |
InChIキー |
YDRSWASYIKJXSS-ZHACJKMWSA-N |
異性体SMILES |
COC(=O)/C(=C(\NC1=CC=C(C=C1)Br)/SC)/C#N |
正規SMILES |
COC(=O)C(=C(NC1=CC=C(C=C1)Br)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)

![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)





